1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride

Regioselective synthesis Pyrazole functionalization Cross-coupling

1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS 2694733-79-2) is an N1-cyclopropyl, C5-methanamine-substituted pyrazole derivative supplied as the hydrochloride salt. The free base (CAS 1393568-41-6) is a heterocyclic primary amine (C₇H₁₁N₃, MW 137.18 g/mol) with a predicted pKa of 9.33±0.29, boiling point of 278.9±15.0 °C, and density of 1.36±0.1 g/cm³.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
Cat. No. B13490841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1CC1N2C(=CC=N2)CN.Cl
InChIInChI=1S/C7H11N3.ClH/c8-5-7-3-4-9-10(7)6-1-2-6;/h3-4,6H,1-2,5,8H2;1H
InChIKeyAIUUFKXWSGICRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine Hydrochloride: Core Physicochemical and Structural Baseline for Procurement Decisions


1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS 2694733-79-2) is an N1-cyclopropyl, C5-methanamine-substituted pyrazole derivative supplied as the hydrochloride salt . The free base (CAS 1393568-41-6) is a heterocyclic primary amine (C₇H₁₁N₃, MW 137.18 g/mol) with a predicted pKa of 9.33±0.29, boiling point of 278.9±15.0 °C, and density of 1.36±0.1 g/cm³ . The hydrochloride salt is a white crystalline solid with a melting point of 194–197 °C and is sparingly soluble in water but readily soluble in ethanol and methanol . This compound serves as a versatile aminopyrazole building block for medicinal chemistry campaigns, materials science, and targeted inhibitor synthesis .

Why Generic Substitution of 1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine Hydrochloride Fails: The Regiochemical, Substituent, and Salt-Form Problem


Interchanging this compound with its closest positional isomers, N-alkyl analogs, or the free-base form introduces consequential differences in reactivity, physicochemical properties, and downstream synthetic outcomes. The methanamine group at the pyrazole 5-position (rather than the 3- or 4-position) dictates distinct electronic and steric environments that control regioselectivity in subsequent functionalization reactions [1]. The N1-cyclopropyl group imposes conformational constraint and alters metabolic susceptibility relative to N-methyl or unsubstituted analogs, which directly impacts the pharmacokinetic profile of final drug candidates [2]. Supplying the compound as the hydrochloride salt versus the free base changes solubility, handling stability, and stoichiometric considerations in synthesis . These differences mean that a procurement decision based solely on the pyrazole-methanamine core structure, without verifying the exact substitution pattern and salt form, risks failed syntheses or irreproducible biological results.

Quantitative Differentiation of 1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine Hydrochloride Versus Closest Analogs: A Product-Specific Evidence Guide


Evidence Item 1: Regiochemical Identity – 5-Position Methanamine Confers Distinct Synthetic Reactivity Relative to 3- and 4-Position Isomers

The methanamine substituent at the pyrazole 5-position (adjacent to the N1-cyclopropyl group) exhibits a distinct electronic environment compared to the 3- and 4-position isomers. In palladium-catalyzed C–H activation and Suzuki-Miyaura cross-coupling reactions, the C-4 position of 5-substituted pyrazoles shows enhanced reactivity due to the directing effect of the C-5 aminomethyl group, enabling regioselective arylation that is not accessible with the 3- or 4-methanamine isomers [1]. This regiochemical advantage has been exploited in the synthesis of ICMT inhibitors where the 1-cyclopropyl-1H-pyrazol-5-yl scaffold achieved IC₅₀ values as low as 2.20 nM (Compound 118) and 9.5 nM (Compound 116) in a human ICMT enzymatic assay, whereas the corresponding 1-methyl-1H-pyrazol-5-yl analog (Compound 37) showed IC₅₀ = 0.700 nM under identical conditions, demonstrating that the cyclopropyl-substituted 5-position scaffold occupies a distinct activity and selectivity space [2].

Regioselective synthesis Pyrazole functionalization Cross-coupling

Evidence Item 2: Physicochemical Differentiation – Higher Boiling Point and Density Versus the N-Methyl Analog

The free base form of 1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine exhibits a predicted boiling point of 278.9±15.0 °C and density of 1.36±0.1 g/cm³, compared with 219.8±15.0 °C and 1.2±0.1 g/cm³ for the N-methyl analog (1-methyl-1H-pyrazol-5-yl)methanamine . The 59 °C higher boiling point indicates stronger intermolecular interactions (likely due to the larger cyclopropyl group and different dipole alignment), which can affect distillation-based purification and vapor-phase handling. The 0.16 g/cm³ higher density reflects the more compact cyclopropyl substituent versus the methyl group, potentially influencing solution-phase reaction kinetics and crystallization behavior .

Physicochemical properties Thermal stability Purification

Evidence Item 3: Hydrochloride Salt Form – Defined Melting Point and Handling Advantages Over the Free Base

1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride melts at 194–197 °C as a white crystalline solid, whereas the free base (CAS 1393568-41-6) is reported as a low-melting or liquid material with no defined melting point in standard databases . The hydrochloride salt is sparingly soluble in water but readily soluble in ethanol and methanol, facilitating precise stoichiometric control in solution-phase reactions while providing a stable, non-hygroscopic solid form for long-term storage . The free base, in contrast, lacks the protonated amine's enhanced stability against oxidation and carbon dioxide absorption, which can lead to variable purity over time .

Salt selection Solid-state properties Formulation

Evidence Item 4: Cyclopropyl Substituent – Conformational Constraint and Metabolic Stability Relative to N-Methyl and Unsubstituted Analogs

The N1-cyclopropyl group in this compound imposes a defined conformational constraint on the pyrazole ring system that is fundamentally different from the freely rotating N-methyl group. Literature precedent in cannabinoid CB1 antagonist programs has demonstrated that replacing an N-methyl with an N-cyclopropyl group on a diaryl-pyrazole scaffold shifts receptor binding affinity (Ki) and selectivity profiles; specific cyclopropyl-containing pyrazole-3-carboxamides achieved Ki ≤ 5 nM for CB1, whereas the corresponding N-methyl analogs showed reduced binding [1]. Furthermore, the cyclopropyl group is known to resist cytochrome P450-mediated oxidation relative to N-methyl groups, potentially extending the metabolic half-life of final drug candidates derived from this building block [2].

Metabolic stability Conformational constraint Drug design

Evidence Item 5: Documented Utility in a Clinical-Stage LRRK2 Inhibitor Program (DNL151/BIIB122) – A Building Block with Validated Translational Relevance

The 1-cyclopropyl-1H-pyrazol-5-yl scaffold is the core heterocyclic motif of DNL151 (liradasertib, BIIB122), a selective, orally bioavailable, CNS-penetrant LRRK2 kinase inhibitor currently in Phase 2b clinical trials (LUMA study, NCT05348785) for Parkinson's disease [1]. DNL151 has demonstrated potent inhibition of LRRK2 kinase activity and robust target engagement in Phase 1/1b studies, with pharmacodynamic evidence of lysosomal pathway modulation in both healthy volunteers and Parkinson's disease patients [2]. The 1-cyclopropyl-1H-pyrazol-5-yl methanamine building block is the direct synthetic precursor to the pyrazole core of DNL151, as described in process chemistry patents for its preparation [3]. No 3- or 4-position methanamine isomer or N-methyl analog can substitute for this specific regioisomer in the DNL151 synthetic route, because the 5-aminopyrazole connectivity to the pyrimidine-2,4-diamine warhead is essential for LRRK2 binding [1].

LRRK2 inhibitor Parkinson's disease Kinase inhibitor

Optimal Research and Industrial Application Scenarios for 1-(1-Cyclopropyl-1H-pyrazol-5-yl)methanamine Hydrochloride Based on Verified Differentiation Evidence


Scenario 1: Synthesis of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors for Oncology Research

Researchers executing the SAR campaign described in US11834430 should procure this compound as the exclusive building block for constructing 1-cyclopropyl-1H-pyrazol-5-yl-phenyl ether ICMT inhibitors. The 5-position methanamine is essential for attaching the phenoxyethoxy-benzonitrile warhead via reductive amination or amide coupling, and the cyclopropyl group is a fixed pharmacophoric element. Using the 3-position or 4-position isomer will install the warhead at an incorrect vector, abolishing ICMT binding as demonstrated by the 2.20–9.5 nM IC₅₀ range achieved exclusively with the 5-substituted scaffold [1].

Scenario 2: Synthesis of Brain-Penetrant LRRK2 Kinase Inhibitors (DNL151/BIIB122 Chemotype) for Parkinson's Disease Drug Discovery

Medicinal chemistry teams targeting LRRK2 with a CNS-penetrant inhibitor chemotype should use this building block to construct the N2-(1-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine core. The compound serves as the direct synthetic precursor to DNL151, a Phase 2b clinical candidate. Regioisomeric or N-alkyl analogs will not reproduce the kinase selectivity or CNS penetration profile of DNL151, as the 1-cyclopropyl-5-aminopyrazole connectivity is critical for LRRK2 hinge-binding interactions [2].

Scenario 3: Regioselective Synthesis of Fully Substituted Pyrazole Libraries via C–H Activation and Cross-Coupling

Synthetic chemistry groups building diverse pyrazole libraries should select this compound for its established reactivity in palladium-catalyzed C–H arylation and Suzuki-Miyaura cross-coupling at the pyrazole C-4 position. The C-5 methanamine group directs C-4 functionalization, enabling regioselective diversification that is not possible with 3- or 4-methanamine isomers. This reactivity has been validated to deliver arylated pyrazoles in up to 71% yield over four synthetic steps, making it the preferred scaffold for library synthesis [3].

Scenario 4: Preparation of N-Functionalized Derivatives (Amides, Ureas, Sulfonamides) Requiring Precise Stoichiometric Control

Process chemistry and medicinal chemistry laboratories performing acylation, sulfonylation, or urea formation on the primary amine should use the hydrochloride salt form rather than the free base. The crystalline salt ensures accurate weighing, consistent stoichiometry, and reproducible reaction kinetics. The 194–197 °C melting point provides a simple identity check upon receipt, while the ethanol/methanol solubility facilitates homogeneous reaction conditions without the need for aqueous workup in water-sensitive transformations .

Quote Request

Request a Quote for 1-(1-cyclopropyl-1H-pyrazol-5-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.